BenchChemオンラインストアへようこそ!

L 365031

Neuroscience Receptor Pharmacology Autoradiography

Secure L 365031 for precise CCK-A receptor studies. Its high selectivity for peripheral over central CCK-B receptors makes it the gold standard for autoradiographic localization and mechanistic differentiation. Select this compound for unambiguous results in gastrointestinal, pain, and anxiety models. Inquire for competitive B2B pricing and availability.

Molecular Formula C23H18BrN3O2
Molecular Weight 448.3 g/mol
CAS No. 111035-59-7
Cat. No. B1673719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 365031
CAS111035-59-7
Synonyms1-methyl-3-(4-bromobenzoyl)amino-5-phenyl-3H-1,4-benzodiazepin-2-one
L 365031
L-365,031
Molecular FormulaC23H18BrN3O2
Molecular Weight448.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C23H18BrN3O2/c1-27-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)25-21(23(27)29)26-22(28)16-11-13-17(24)14-12-16/h2-14,21H,1H3,(H,26,28)
InChIKeyFHCLUARBHKHIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide (CAS 111035-59-7): A Selective CCK-A Receptor Antagonist for Neuroscience and Gastrointestinal Research


4-Bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide, commonly known by its developmental code L-365,031, is a potent and highly selective non-peptide antagonist for the cholecystokinin A (CCK-A) receptor, also referred to as the 'peripheral' CCK receptor [1]. It belongs to the 1,4-benzodiazepine class and is structurally characterized by a 4-bromobenzamide moiety attached to a 1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepine core [2]. Its primary utility in research is as a pharmacological tool to differentiate CCK-A from CCK-B (central/gastrin) receptor-mediated physiological and behavioral effects, given its nanomolar affinity and high selectivity for the CCK-A subtype [1].

Why CCK Antagonists Cannot Be Interchanged: The Critical Role of Receptor Subtype Selectivity in 4-Bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide


Generic substitution among CCK antagonists is precluded by profound functional selectivity differences that are not apparent from their shared benzodiazepine scaffold. L-365,031 exhibits high selectivity for peripheral CCK-A receptors, which are distinct from the central CCK-B receptors targeted by other analogs like L-365,260 [1]. This subtype specificity translates into divergent pharmacological profiles. For instance, while L-365,031 potently inhibits CCK-8 binding in CCK-A-rich brain regions like the interpeduncular nucleus (IPN), it has no effect on CCK-B-rich areas like the cerebral cortex [1]. Consequently, experimental outcomes in pain, anxiety, or gastrointestinal models are critically dependent on the specific antagonist used, making direct substitution scientifically invalid [2].

Quantitative Differentiation of 4-Bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide (L-365,031) from Analogs: A Procurement-Focused Evidence Guide


CCK-A Receptor Binding Affinity in Rat Brain: L-365,031 Exhibits >14-Fold Higher Potency Than Desulfated CCK in the Interpeduncular Nucleus

In autoradiographic experiments, L-365,031 demonstrates a significantly higher potency for displacing 125I-Bolton Hunter CCK-8 binding from CCK-A receptors in the rat interpeduncular nucleus (IPN) compared to the endogenous peptide agonist desulfated CCK. L-365,031 exhibited an IC50 of 7 × 10⁻⁸ M, whereas desulfated CCK showed an IC50 greater than 1 × 10⁻⁶ M, indicating a greater than 14-fold difference in potency [1]. This data confirms L-365,031's enhanced affinity for peripheral CCK receptors over a natural agonist reference.

Neuroscience Receptor Pharmacology Autoradiography

In Vivo Prevention of Morphine Tolerance: L-365,031 Requires a 40-Fold Higher Dose Than the CCK-B Antagonist L-365,260 to Achieve an Equivalent Effect

In a rat model of morphine tolerance, the in vivo efficacy of L-365,031 (CCK-A antagonist) was compared directly with L-365,260 (CCK-B antagonist). Twice-daily intraperitoneal injections of 8 mg/kg L-365,031 were required to prevent the development of tolerance to morphine analgesia [1]. In stark contrast, the CCK-B selective antagonist L-365,260 achieved the same effect at a dose of only 0.2 mg/kg, representing a 40-fold difference in required dosage [1].

Pain Research Opioid Pharmacology Behavioral Neuroscience

Anxiolytic-Like Activity in the Black/White Exploration Model: L-365,031 Shows Weak Anxiolysis at 5 µg/kg, Whereas Devazepide Exhibits a Clear Anxiolytic Profile

In the black/white exploration test of anxiety in mice, L-365,031 produced a profile consistent with weak anxiolysis only at a dose of 5 µg/kg [1]. This contrasts with the CCK-A antagonist devazepide (formerly L-364,718, MK-329), which produced a clear anxiolytic-like profile with an inverted U-shaped dose-response curve centered around 5 µg/kg [1]. This comparative data demonstrates that while both are CCK-A antagonists, they differ in their behavioral efficacy in this model.

Anxiety Research Behavioral Pharmacology CCK Receptor Function

Regional Brain Selectivity: L-365,031 Displaces CCK-8 Binding Exclusively in CCK-A-Expressing Nuclei, Demonstrating Clear Differentiation from CCK-B Ligands

Autoradiographic mapping reveals that L-365,031 displaces 125I-CCK-8 binding only in brain regions known to express CCK-A receptors, such as the interpeduncular nucleus (IPN), area postrema (AP), and nucleus tractus solitarius (NTS), with an IC50 of 70 nM in the IPN [1]. Crucially, it does not influence specific binding in CCK-B receptor-rich regions like the cerebral cortex or the spinal tract of the trigeminal nerve [1]. This pattern is opposite to that of desulfated CCK, which preferentially inhibits binding in the cortex over the IPN [1].

Receptor Autoradiography Neuroanatomy CCK Receptor Subtyping

Key Research Applications for 4-Bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide (L-365,031) Based on Quantitative Differentiation


Neuroscience Research: Mapping CCK-A Receptor Distribution and Function in the CNS

L-365,031 is the gold-standard tool for autoradiographic and binding studies to specifically localize and characterize CCK-A receptors in brain tissue. Its high selectivity, demonstrated by its ability to displace CCK-8 binding only in CCK-A-expressing nuclei like the interpeduncular nucleus (IPN) while sparing CCK-B-rich regions like the cerebral cortex [1], makes it indispensable for differentiating CCK receptor subtypes in neuroanatomical studies.

Pain and Opioid Research: Differentiating the Roles of CCK-A and CCK-B Receptors in Analgesia and Tolerance

Researchers investigating the modulation of opioid systems by cholecystokinin use L-365,031 to selectively block CCK-A receptors. Its in vivo dosing profile, requiring an 8 mg/kg dose to prevent morphine tolerance, contrasts sharply with the 0.2 mg/kg dose needed for the CCK-B antagonist L-365,260 [2]. This allows for precise, dose-controlled experiments to dissect the distinct contributions of peripheral versus central CCK receptors to pain processing and opiate dependence.

Gastrointestinal Physiology and Pharmacology: Investigating Peripheral CCK Receptor Functions

Given its high affinity for peripheral CCK-A receptors, L-365,031 is a key compound for studying CCK-mediated functions in the gastrointestinal tract, such as pancreatic enzyme secretion and gallbladder contraction. Its selectivity ensures that observed effects can be confidently attributed to CCK-A receptor blockade, avoiding the confounding influence of central CCK-B receptors [1].

Anxiety and Stress Research: Probing the Involvement of CCK-A Receptors in Anxiolytic Responses

While its effects are more nuanced than those of devazepide, L-365,031 serves as a critical comparator in anxiety models like the black/white exploration test. Its weak anxiolytic profile at 5 µg/kg, compared to devazepide's robust effect [3], helps researchers understand the varying efficacies of different CCK-A antagonists and further delineates the specific receptor mechanisms underlying anxiety-related behaviors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 365031

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.